meta-iodoHoechst 33258

Vue d'ensemble

Description

Meta-iodoHoechst 33258: is an iodinated DNA-binding bibenzimidazole compound. It is widely used as a cell dye for DNA quantitation and sensitizes DNA and cells to UVA light. The compound is known for its ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine (A/T) base pairs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of meta-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the reaction of Hoechst 33258 with iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom into the molecule .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving iodination reactions, purification, and quality control to ensure the compound’s purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Meta-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in complex formation with DNA, enhancing its fluorescence properties .

Common Reagents and Conditions:

Iodination Reagents: Iodine or iodine-containing compounds.

Solvents: Dimethyl sulfoxide (DMSO) or ethanol.

Major Products: The major product of the iodination reaction is this compound itself. The compound’s interaction with DNA results in enhanced fluorescence, which is a key feature utilized in various applications .

Applications De Recherche Scientifique

Chemistry

- Fluorescent Probe : Meta-iodoHoechst 33258 is extensively used as a fluorescent probe in chemical research to study DNA interactions. Its fluorescence properties allow researchers to quantify DNA concentrations in different samples effectively.

- Binding Studies : The compound has been employed in studies examining the binding characteristics of DNA with various ligands. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry have demonstrated that this compound binds tightly to DNA, with a binding constant of approximately at 25°C .

Biology

- Cell Staining : In biological research, this compound serves as a nuclear stain for visualizing and quantifying DNA within living cells. It is particularly useful in studies focused on cell cycle dynamics and apoptosis .

- Mechanism of Action : The compound binds preferentially to A/T-rich regions of DNA, enhancing its fluorescence and sensitizing DNA to UVA light. This property has implications for photodynamic therapy and targeted cancer treatments .

Medicine

- Cancer Research : Due to its ability to bind specifically to DNA, this compound is valuable in medical research for studying cancer cells and developing diagnostic tools. Its interaction with DNA can lead to strand cleavage upon UVA irradiation, mediated by radical species formed during photodehalogenation .

- Therapeutic Applications : The compound's photosensitizing capabilities make it a candidate for therapeutic applications in photodynamic therapy, where it can induce cell death through targeted DNA damage .

Case Study 1: Binding Characteristics

A study utilized fluorescence spectroscopy and high-resolution NMR techniques to assess the binding characteristics of this compound with various A/T-rich oligonucleotides. Results indicated that the binding was entropically driven, with significant contributions from hydrophobic interactions .

Case Study 2: Photodynamic Therapy

Research demonstrated that upon UVA irradiation, this compound could effectively induce strand cleavage in DNA. This property was exploited in experiments aimed at developing novel cancer therapies that target specific genetic sequences within tumor cells .

Mécanisme D'action

Meta-iodoHoechst 33258 binds to the minor groove of DNA, with a preference for A/T-rich regions. This binding enhances the compound’s fluorescence, making it a useful tool for DNA visualization. The interaction with DNA also sensitizes the DNA to UVA light, which can be utilized in various experimental setups .

Comparaison Avec Des Composés Similaires

Hoechst 33258: The parent compound, which lacks the iodine atom but shares similar DNA-binding properties.

Hoechst 33342: Another DNA-binding dye with similar fluorescence properties but different cellular permeability characteristics.

Uniqueness: Meta-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its fluorescence and DNA-binding properties. This makes it particularly useful in applications requiring high sensitivity and specificity in DNA quantitation .

Activité Biologique

Meta-iodoHoechst 33258 is an iodinated derivative of the well-known DNA-binding dye Hoechst 33258. This compound is utilized extensively in biological research for its ability to bind selectively to DNA, particularly in regions rich in adenine and thymine (A/T base pairs). Its unique properties make it a valuable tool in various applications, including cell cycle analysis, apoptosis studies, and as a fluorescent probe for DNA quantitation.

The biological activity of this compound is primarily attributed to its binding affinity for the minor groove of DNA. Upon binding, the compound enhances fluorescence, allowing for effective visualization of DNA. Furthermore, exposure to UVA light can induce strand cleavage at the ligand-binding sites, mediated by radical species formed during photodehalogenation. This property is particularly useful in experimental setups aimed at studying DNA damage and repair mechanisms .

Comparative Analysis with Other Compounds

This compound's biological activity can be compared with other related compounds, such as Hoechst 33258 and ortho-iodoHoechst 33258. Research indicates that the position of the iodine atom significantly influences the compound's ability to sensitize UV-induced DNA breakage:

| Compound | Sensitization Activity (UV-induced DNA ssbs) |

|---|---|

| Ortho-iodoHoechst 33258 | Highest activity |

| This compound | Moderate activity |

| Para-iodoHoechst 33258 | Lowest activity |

| Hoechst 33258 (non-iodinated) | No sensitization activity |

This trend highlights the importance of molecular structure in determining the biological efficacy of these compounds .

Applications in Biological Research

- Cell Cycle Studies : this compound is widely used to assess cell cycle phases by staining DNA. The fluorescence intensity correlates with DNA content, enabling researchers to distinguish between different phases of the cell cycle.

- Apoptosis Research : The compound's ability to bind to fragmented DNA makes it a useful marker for detecting apoptotic cells. Studies have shown that cells undergoing apoptosis exhibit increased staining intensity due to DNA fragmentation .

- DNA Quantitation : In various assays, this compound serves as a standard fluorescent probe for quantifying DNA in samples, making it essential in molecular biology protocols.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on UV-Induced DNA Damage : A comparative study demonstrated that this compound effectively sensitizes plasmid DNA to UVA-induced single-strand breaks (ssbs), although less efficiently than its ortho counterpart. This study utilized plasmid pBR322 and sequencing gel analysis to determine sites of strand breakage .

- Fluorescence Enhancement in Live Cells : Another investigation focused on the use of this compound as a live-cell nuclear stain. The results indicated that this compound could effectively visualize nuclei in living cells while providing quantitative data on cellular DNA content .

Propriétés

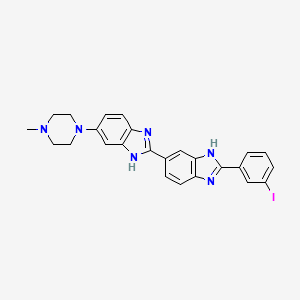

IUPAC Name |

2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935845 | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-42-4 | |

| Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.